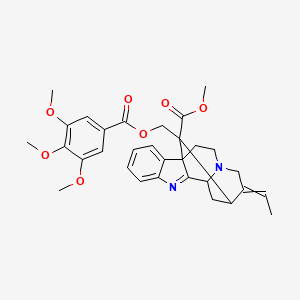
Phytocannabinoid Mixture 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phytocannabinoid mixture 1 is a mixture of compounds that can be isolated from plants in the genus Cannabis. The mixture is supplied in an amber ampule in which the headspace has been purged with argon. It is designed to provide authentic standards for analyses using HPLC-UV detection; GC-MS, LC-MS, and GC-FID analyses are also possible. This product is intended for forensic and research applications.
Scientific Research Applications
Comprehensive Metabolic Profiling
A study by Berman et al. (2018) suggests an approach to identify phytocannabinoids from various subclasses and profile them in medical Cannabis plants. This method is critical for analyzing the effects of specific Cannabis compositions in biological, medical, and pharmacological research (Berman et al., 2018).
Synergistic Contributions and Therapeutic Effects
Russo (2011) highlights the importance of synergistic contributions of various phytocannabinoids and terpenoids in cannabis pharmacology, including their potential therapeutic effects in treating pain, inflammation, depression, anxiety, epilepsy, and cancer (Russo, 2011).
Neurological Benefits
Maroon and Bost (2018) review the neurological applications of phytocannabinoids, including treatments for brain tumors, Parkinson's disease, Alzheimer's disease, multiple sclerosis, neuropathic pain, and various psychiatric disorders (Maroon & Bost, 2018).
Greener Extraction Methods
Křížek et al. (2018) discuss the development of hydrophobic deep eutectic solvents for the efficient and environmentally-friendly extraction of phytocannabinoids (Křížek et al., 2018).
Structural Identification and Pharmacological Effects
Montone et al. (2020) present an approach for identifying phytocannabinoids using high-resolution mass spectrometry, contributing to the understanding of their diverse pharmaceutical activities (Montone et al., 2020).
Interaction with Cell Cytotoxic Activity
Namdar et al. (2019) examine the biological activity of mixtures of phytocannabinoids and terpenoids in Cannabis sativa, particularly their effects on cell cytotoxic activity (Namdar et al., 2019).
Cancer, Immunity, and Microbial Diseases
Śledziński et al. (2020) review the classification of cannabinoids, their interactions with cells, and potential applications in treating cancer, immune disorders, and infectious diseases (Śledziński et al., 2020).
Pharmacokinetics and Anticonvulsant Effects
Anderson et al. (2019) investigate the pharmacokinetics of phytocannabinoid acids and their anticonvulsant effects in a mouse model of Dravet syndrome (Anderson et al., 2019).
Biosynthesis and Therapeutic Applications
Gülck and Møller (2020) provide insights into the biosynthesis of phytocannabinoids and discuss their therapeutic applications in pain, anxiety, and cachexia (Gülck & Møller, 2020).
Neuroprotective Effects in Huntington's Disease
Valdeolivas et al. (2012) explore the neuroprotective effects of a 1:1 combination of Δ(9)-tetrahydrocannabinol and cannabidiol in a model of Huntington's disease (Valdeolivas et al., 2012).
Pharmacotherapy of Psoriasis
Wroński et al. (2023) examine the use of phytocannabinoids in the treatment of psoriasis, particularly focusing on the effects of cannabidiol on skin cells and blood cells from patients with psoriasis (Wroński et al., 2023).
Pleiotropic Physiological and Pathological Roles
Ligresti et al. (2016) discuss the pharmacology of phytocannabinoids and their roles in mammalian physiology and pathology, including potential therapeutic applications (Ligresti et al., 2016).
properties
Product Name |
Phytocannabinoid Mixture 1 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



